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Introduction
ATTO 425 is a fluorescent dye belonging to the coumarin family, designed for labeling various

biomolecules, including proteins, DNA, and RNA.[1][2] Key characteristics of ATTO 425 include

strong absorption, high fluorescence quantum yield, a large Stokes shift, good photostability,

and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently

excited between 405 and 455 nm.[1][3] The maleimide functional group specifically reacts with

thiol (sulfhydryl) groups, primarily found on cysteine residues within proteins, to form a stable

thioether bond.[5][6] This targeted labeling is highly selective at a pH range of 7.0-7.5, where

thiol groups are sufficiently nucleophilic, while other potential reactive groups like amines

remain largely protonated and unreactive.[1][5][7]

Following the labeling reaction, it is crucial to remove any unreacted or hydrolyzed ATTO 425
maleimide to ensure that downstream applications are not affected by the presence of free

dye.[5][6] This application note provides a detailed protocol for the purification of proteins

labeled with ATTO 425 maleimide, with a focus on size exclusion chromatography.
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A summary of the key quantitative data for ATTO 425 maleimide is presented below for easy

reference.

Property Value Reference

Molecular Weight (MW) 524 g/mol [1][2][6]

Maximum Absorption (λabs) 439 nm [1][2][3][6]

Molar Extinction Coefficient

(εmax)
4.5 x 10⁴ M⁻¹ cm⁻¹ [1][3][6]

Maximum Fluorescence (λfl) 485 nm [1][2][3][6]

Fluorescence Quantum Yield

(ηfl)
90% [1][3]

Fluorescence Lifetime (τfl) 3.6 ns [1][3]

Correction Factor (CF260) 0.19 [1][6]

Correction Factor (CF280) 0.17 [1][6]

Recommended Labeling pH 7.0 - 7.5 [1][5][7]

Experimental Protocols
Protein Labeling with ATTO 425 Maleimide
This protocol outlines the steps for the covalent labeling of a protein with ATTO 425
maleimide.

Materials:

Protein of interest with at least one free cysteine residue

ATTO 425 maleimide

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g

Na₂HPO₄·2H₂O, and 0.24 g KH₂PO₄ in 1 liter of distilled water) or other suitable buffer at pH

7.0-7.5 (e.g., HEPES, Tris).[1][5][6]
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Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1]

[5][6]

Quenching reagent (optional): Glutathione or β-mercaptoethanol.[1][7]

Reaction tubes

Shaker/rocker

Protocol:

Protein Preparation:

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5][7]

Optimal labeling efficiency is often achieved at higher protein concentrations (≥ 2 mg/mL).

[7]

Ensure the protein solution is free of any thiol-containing substances from previous

purification steps.

(Optional) If the protein contains disulfide bonds that need to be labeled, reduce them by

adding a 10-fold molar excess of TCEP or DTT. If DTT is used, it must be removed by

dialysis before adding the dye, as it will react with the maleimide. TCEP does not require

removal.[1][5][6]

ATTO 425 Maleimide Stock Solution Preparation:

Immediately before use, dissolve 1.0 mg of ATTO 425 maleimide in 50-200 µL of

anhydrous, amine-free DMSO or DMF to create a 10-20 mM stock solution.[1][5]

Protect the stock solution from light by wrapping the container in aluminum foil.[1]

Labeling Reaction:

Add a 10-20 molar excess of the ATTO 425 maleimide stock solution to the protein

solution.[1] For proteins with a single cysteine, a 1.3-fold molar excess of the dye may be
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sufficient.[6]

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,

protected from light.[1][6][7] Gentle shaking or rocking during incubation is recommended.

Quenching the Reaction (Optional):

To stop the labeling reaction and consume any excess maleimide, a low molecular weight

thiol such as glutathione or β-mercaptoethanol can be added.[1][7] For example, add a

fresh solution of glutathione and incubate for 15 minutes at room temperature.[7]

Purification of ATTO 425-Labeled Protein
This protocol describes the removal of unreacted dye and other small molecules from the

labeled protein using size exclusion chromatography.

Materials:

Labeled protein solution from the previous step

Size exclusion chromatography column (e.g., Sephadex G-25).[1][5][6] A column with a

diameter of 1-2 cm and a length of 10-30 cm is generally suitable.[5][6]

Elution Buffer: PBS, pH 7.4, or another buffer appropriate for the protein.

Fraction collection tubes

Protocol:

Column Equilibration:

Equilibrate the size exclusion chromatography column with at least two column volumes of

the elution buffer.

Sample Loading:

Carefully load the entire volume of the labeling reaction mixture onto the top of the

column.
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Elution and Fraction Collection:

Begin eluting the sample with the elution buffer.

The labeled protein, being larger, will travel through the column faster and elute first. The

smaller, unreacted dye molecules will be retained longer and elute later.

Collect fractions of a suitable volume (e.g., 0.5-1.0 mL).

Visually inspect the fractions. The first colored fractions to elute will contain the purified,

labeled protein. The later colored fractions will contain the free dye.

Analysis and Storage:

Identify the protein-containing fractions by measuring the absorbance at 280 nm (for the

protein) and 439 nm (for the ATTO 425 dye).

Pool the fractions containing the purified labeled protein.

The degree of labeling (DOL) can be calculated using the absorbance values and the

extinction coefficients of the protein and the dye.

Store the purified labeled protein under the same conditions as the unlabeled protein. For

long-term storage, it is recommended to divide the solution into aliquots and freeze at

-20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] Protect the conjugate from light.

[6][7]
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Caption: Experimental workflow for labeling and purification.
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Caption: Reaction of ATTO 425 maleimide with a protein's cysteine residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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